Cimicifugoside H-3

Description

Contextualization within Cimicifuga Triterpene Glycosides Research

Cimicifugoside (B1210075) H-3 is a specific triterpene glycoside that belongs to the vast and structurally diverse family of cycloartane (B1207475) glycosides. These compounds are characteristic chemical markers of plants belonging to the genus Cimicifuga, now taxonomically classified under Actaea in the Ranunculaceae family. researchgate.netresearchgate.net The rhizomes of Cimicifuga species, used in traditional Chinese medicine, are a rich source of these compounds, with well over 200 triterpene glycosides having been isolated and identified from the genus. researchgate.netnih.gov

These glycosides are primarily based on a 9,19-cycloartane skeleton, and their structural diversity arises from variations in oxidation patterns and the nature and attachment points of their sugar moieties. researchgate.net Cimicifugoside H-3 is distinguished as a trinor-triterpenol glycoside, indicating a structure with three fewer carbon atoms than a typical cycloartane skeleton. researchgate.netnih.govresearchgate.net It was first isolated from a commercial batch of Cimicifugae Rhizoma alongside several related compounds, including Cimicifugoside H-1, H-2, H-4, and H-6. researchgate.netnih.gov Chemical studies have shown that Cimicifugoside H-1 can be transformed into Cimicifugosides H-2, H-3, and H-4 under certain acidic or alkaline conditions, highlighting their close structural relationships. researchgate.netnih.govresearchgate.net

The broader class of Cimicifuga triterpene glycosides is the subject of significant scientific interest due to a wide range of reported pharmacological activities. Research on various compounds within this family has pointed to potential anti-inflammatory, antioxidant, and anti-cancer properties. ontosight.ai

Research Significance and Current Gaps

The primary significance of this compound research to date lies in its contribution to the chemical understanding of the Cimicifuga genus. Its isolation and structural elucidation have helped to map the complex phytochemical landscape of these medicinally important plants. The identification of its trinor-cycloartane structure, in particular, adds to the known structural diversity of natural products from this source. researchgate.netnih.gov

However, a significant gap exists in the scientific literature regarding the specific biological activities of this compound. While the general class of Cimicifuga triterpene glycosides is known for its pharmacological potential, there is a notable lack of studies focused specifically on this compound. ontosight.ai Much of the current understanding of its potential is extrapolated from the activities of more extensively studied glycosides from the genus, such as actein (B190517) and Cimicifugoside H-1. researchgate.netmedchemexpress.com

The initial characterization of this compound was detailed in a 1995 study, which provided key physicochemical data.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C32H48O9 | researchgate.net |

| Melting Point | 249-251 °C | researchgate.net |

| Specific Rotation [α]D | -22.3° | researchgate.net |

| Classification | Trinor-9,19-cyclolanostanol xyloside | researchgate.net |

While this foundational work established its existence and structure, further investigation into its specific bioactivity, mechanism of action, and potential therapeutic applications remains an open area for future research. This gap underscores the need for more targeted studies to determine if this compound shares the pharmacological profile of its chemical relatives or possesses unique properties of its own.

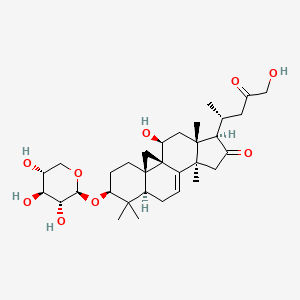

Structure

2D Structure

3D Structure

Properties

CAS No. |

163046-74-0 |

|---|---|

Molecular Formula |

C32H48O9 |

Molecular Weight |

576.7 g/mol |

IUPAC Name |

(1S,3R,6S,8R,12R,15R,16R,18S)-18-hydroxy-15-[(2R)-5-hydroxy-4-oxopentan-2-yl]-7,7,12,16-tetramethyl-6-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxypentacyclo[9.7.0.01,3.03,8.012,16]octadec-10-en-14-one |

InChI |

InChI=1S/C32H48O9/c1-16(10-17(34)13-33)24-18(35)11-29(4)21-7-6-20-28(2,3)23(41-27-26(39)25(38)19(36)14-40-27)8-9-31(20)15-32(21,31)22(37)12-30(24,29)5/h7,16,19-20,22-27,33,36-39H,6,8-15H2,1-5H3/t16-,19-,20+,22+,23+,24+,25+,26-,27+,29+,30-,31-,32+/m1/s1 |

InChI Key |

QMZIBXOWLZVKEF-JCAQTXDJSA-N |

Isomeric SMILES |

C[C@H](CC(=O)CO)[C@H]1C(=O)C[C@@]2([C@@]1(C[C@@H]([C@]34C2=CC[C@@H]5[C@]3(C4)CC[C@@H](C5(C)C)O[C@H]6[C@@H]([C@H]([C@@H](CO6)O)O)O)O)C)C |

Canonical SMILES |

CC(CC(=O)CO)C1C(=O)CC2(C1(CC(C34C2=CCC5C3(C4)CCC(C5(C)C)OC6C(C(C(CO6)O)O)O)O)C)C |

Origin of Product |

United States |

Occurrence and Natural Distribution in Cimicifuga Species

Presence in Cimicifuga foetida

Cimicifuga foetida, a species widely distributed in Asia, is a known source of Cimicifugoside (B1210075) H-3. Phytochemical investigations of the rhizomes of C. foetida have led to the isolation of numerous trinor-cycloartane glycosides, including Cimicifugoside H-3. mdpi.com The rhizomes of this plant are a primary source for the traditional medicine "Sheng Ma" and have been found to contain a rich array of cycloartane (B1207475) triterpenoids. nih.govmdpi.com While Cimicifugoside H-1 is considered a major constituent of C. foetida extract, this compound is also present as part of a complex mixture of related glycosides. medchemexpress.comncats.io

Presence in Cimicifuga dahurica

Cimicifuga dahurica is another species officially recognized as a source of Cimicifugae Rhizoma. nih.gov Its rhizomes are known to contain a variety of bioactive compounds, including triterpenoid (B12794562) glycosides and phenylpropanoids. nih.govmdpi.com However, detailed phytochemical studies focusing on the constituents of C. dahurica have not consistently reported the isolation of this compound. While numerous other cycloartane triterpenoids have been identified in this species, the specific presence of this compound is not as well-documented in available research as it is for other Cimicifuga species. nih.govthegoodscentscompany.com

Association with Cimicifugae Rhizoma

Cimicifugae Rhizoma, known as "Sheng Ma" in traditional Chinese medicine, refers to the dried rhizomes of several Cimicifuga species, primarily Cimicifuga foetida, Cimicifuga dahurica, and Cimicifuga heracleifolia. nih.gov It is from commercial batches of Cimicifugae Rhizoma that this compound was first isolated along with a series of related compounds. researchgate.net This herbal medicine has a long history of use for its anti-inflammatory and antipyretic properties. nih.govresearchgate.net The chemical profile of Cimicifugae Rhizoma is complex, with over 200 compounds identified, the majority being cycloartane-type triterpenoids. researchgate.netnih.gov The presence of this compound in the commercial herbal drug underscores its role as a characteristic constituent of this important medicinal plant material.

Relationship with Other Cimicifugosides (H-1, H-2, H-4, H-5, H-6)

This compound is structurally and chemically related to other cimicifugosides isolated from Cimicifuga species. Research has shown that these compounds are part of a closely related family of triterpenoid glycosides.

Structural Classification: this compound, along with H-4 and H-6, is classified as a trinor-triterpenol glycoside. researchgate.net This classification points to a specific structural modification within the triterpenoid skeleton that distinguishes them from other related compounds.

Chemical Transformation: A significant finding is the chemical relationship between Cimicifugoside H-1 and other cimicifugosides. Studies have demonstrated that Cimicifugoside H-1 can be converted into Cimicifugoside H-2, this compound, and Cimicifugoside H-4 under acidic or alkaline conditions. This suggests that Cimicifugoside H-1 may be a precursor to H-3 and that some of the diversity of these compounds found in plant extracts could arise from transformations during extraction and isolation processes.

The table below summarizes the key properties and relationships of this compound and its associated compounds isolated from commercial Cimicifuga Rhizome. researchgate.net

| Compound | Molecular Formula | Melting Point (°C) | Specific Rotation [α]D |

| This compound | C32H48O9 | 249-251 | -22.3° |

| Cimicifugoside H-4 | C32H48O9 | 265-267 | -75.0° |

| Cimicifugoside H-6 | C32H48O10 | 275-276 | -64.3° |

Isolation and Purification Methodologies

Extraction Techniques

The initial step in isolating Cimicifugoside (B1210075) H-3 is the extraction of crude compounds from the plant material, typically the rhizomes. Solvent extraction is the most common method employed. The choice of solvent and extraction conditions is critical for efficiently obtaining a triterpene-rich extract.

Commonly, polar solvents or aqueous-organic solvent mixtures are used. For instance, air-dried rhizomes of Actaea (formerly Cimicifuga) species can be extracted with 80% methanol (B129727) (MeOH) in water. nih.gov This process is often facilitated by sonication to enhance the extraction efficiency, followed by centrifugation to separate the extract from the solid plant material. nih.gov The extraction is typically repeated multiple times to ensure maximum yield. nih.gov

Another widely used method is reflux extraction with 80% ethanol. mdpi.com Plant material, after being dried and powdered, is subjected to reflux extraction, which involves heating the solvent with the plant material to boiling point. mdpi.com This is also usually performed in multiple cycles to maximize the extraction of target compounds. mdpi.com Following extraction, the solvent is typically evaporated under vacuum to yield a concentrated crude extract. mdpi.com This extract then serves as the starting material for subsequent purification steps.

For further initial purification, liquid-liquid partitioning can be employed. An ethanolic extract can be dissolved in methanol and, after initial filtration through silica (B1680970) gel, partitioned between n-butanol and water. shimadzu.com The butanol fraction, which would contain the triterpene glycosides, is then concentrated for further chromatographic separation. shimadzu.com

Table 1: Summary of Extraction Techniques for Cimicifugoside H-3 and Related Triterpenoids

| Plant Source | Extraction Solvent | Extraction Method | Initial Purification Step | Reference |

|---|---|---|---|---|

| Actaea species rhizomes | 80% Methanol | Sonication for 60 minutes at a temperature not exceeding 40°C, repeated three times | Centrifugation, solvent evaporation under nitrogen, and lyophilization | nih.gov |

| Cimicifuga dahurica, C. foetida, C. heracleifolia | 80% Ethanol | Reflux extraction for 120 minutes, repeated twice | Filtration and concentration under vacuum | mdpi.com |

| Cimicifuga racemosa | Ethanol | Reflux with methanol, filtration through silica gel | Partitioning between n-butanol and water | shimadzu.com |

Chromatographic Separation Approaches

Following extraction, a series of chromatographic techniques are employed to separate this compound from the complex crude extract. This is typically a multi-step process, starting with lower resolution column chromatography and progressing to high-resolution techniques like HPLC.

HPLC is a crucial technique for both the analysis and preparative purification of this compound. Reversed-phase HPLC, most commonly using a C18 stationary phase, is the preferred method.

For analytical purposes, HPLC coupled with detectors like a photodiode array (PDA) or mass spectrometry (MS) is used to identify and quantify this compound in extracts. nih.govthno.org For preparative HPLC, the goal is to isolate the pure compound in larger quantities. This involves using larger columns and higher flow rates. shimadzu.com The separation is typically achieved using a gradient elution with a mobile phase consisting of water and an organic solvent, usually acetonitrile (B52724) or methanol, often with an acid modifier like formic acid or trifluoroacetic acid to improve peak shape. nih.govshimadzu.comthno.org

Table 2: Examples of HPLC Conditions for the Separation of this compound and Related Compounds

| Column | Mobile Phase | Flow Rate | Detection | Application | Reference |

|---|---|---|---|---|---|

| Synergi C18 (100 × 2.0 mm, 2.5 µm) | A: 0.1% aqueous formic acid; B: Acetonitrile (gradient) | 0.2 mL/min | PDA, TOF-MS | Analytical | nih.gov |

| HP Hypersil ODS (125 × 4.0 mm, 5 µm) | Acetonitrile/Water (step gradient) | 1.0 mL/min | UV at 203 nm | Analytical | shimadzu.com |

| Dynamax C-18 (250 × 21.4 mm, 8 µm) | Acetonitrile/Water (gradient) | Not specified | Not specified | Preparative | shimadzu.com |

| C-18 column (5 µm) | Water (0.05% TFA)/Acetonitrile | Not specified | PDA, ELSD | Analytical | thno.org |

UPLC is a more recent high-resolution separation technique that utilizes columns with smaller particle sizes (typically sub-2 µm) to achieve faster separations and greater resolution compared to traditional HPLC. UPLC coupled with high-resolution mass spectrometry, such as Quadrupole Time-of-Flight (Q-TOF-MS), is a powerful tool for the rapid identification of compounds like this compound in complex extracts. mdpi.com

One study utilized a UPLC system with an extend C18 column for the analysis of different Cimicifuga species. mdpi.com The method employed a gradient elution with a mobile phase of aqueous formic acid and acetonitrile, allowing for the separation and identification of numerous components, including triterpenoid (B12794562) glycosides, within a 30-minute run time. mdpi.com

Table 3: UPLC Conditions for the Analysis of Cimicifuga Extracts

| Parameter | Condition |

|---|---|

| System | Shimadzu UPLC system |

| Column | Extend C18 (100 mm × 2.1 mm, 1.8 µm) |

| Mobile Phase | A: 0.1% Formic acid in Water; B: Acetonitrile |

| Gradient | 0-5 min, 15-25% B; 5-10 min, 25-40% B; 10-30 min, 40-55% B |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 35 °C |

| Injection Volume | 1 µL |

| Detection | Q-TOF-MS (negative ion mode) |

Source: mdpi.com

Before the final purification by HPLC, various column chromatography techniques are used for pre-fractionation of the crude extract. These methods separate compounds based on their polarity, size, or other physical properties.

Silica Gel Chromatography : Silica gel is a polar stationary phase used in normal-phase chromatography. It is effective for separating compounds based on polarity. In the purification of triterpenoids from Cimicifuga, a crude extract is often first subjected to silica gel column chromatography, eluting with a gradient of solvents such as chloroform (B151607) and methanol. thno.org This step helps to separate the highly complex extract into several less complex fractions. thno.org

Sephadex LH-20 : This is a size-exclusion chromatography medium that separates molecules based on their size. nih.gov It is also capable of partition chromatography. researchgate.net Sephadex LH-20 is particularly useful for separating triterpenoid glycosides from other classes of compounds like phenolic acids. nih.gov Fractions obtained from silica gel chromatography may be further purified on a Sephadex LH-20 column, often using a solvent system like methanol-water. nih.gov

YMC RP-C18 : This is a type of reversed-phase C18 silica-based packing material. ymc.co.jpymcamerica.com Columns packed with this material, such as RP-18 columns, are used for medium to high-pressure liquid chromatography. nih.govresearchgate.net They are often used as an intermediate purification step after initial fractionation on silica gel or Sephadex, and before final purification by preparative HPLC. researchgate.net The separation is based on the hydrophobic interactions between the C18 stationary phase and the analytes, using a mobile phase typically consisting of a water-organic solvent gradient (e.g., methanol-water or acetonitrile-water). researchgate.net

A typical purification scheme might involve initial fractionation of a crude extract on a silica gel column, followed by further separation of the resulting fractions on a Sephadex LH-20 column, and then purification of the enriched fractions on an RP-C18 column before final isolation by preparative HPLC. thno.orgnih.govresearchgate.net

High-Speed Countercurrent Chromatography is a form of liquid-liquid partition chromatography that does not use a solid support matrix, thus avoiding irreversible adsorption of the sample. thieme-connect.com This technique is particularly well-suited for the separation of saponins (B1172615), including triterpene glycosides. thieme-connect.com

In the context of Cimicifuga (syn. Actaea) species, HSCCC has been successfully applied to separate triterpene saponins from a crude extract. thieme-connect.com The method involves the selection of a suitable two-phase solvent system. For the separation of triterpenoids from Actaea racemosa, a complex two-phase solvent system consisting of n-hexane-acetone-ethyl acetate-2-propanol-ethanol-water (3.5:1:2:1:0.5:2, v/v) was developed. thieme-connect.com The crude extract, dissolved in the solvent mixture, is pumped through a coil that is rotating at high speed, leading to the separation of compounds based on their partitioning between the two liquid phases. thieme-connect.com While this specific study did not report the isolation of this compound, it successfully isolated other structurally related triterpenoids, demonstrating the feasibility of this technique for the purification of this class of compounds. thieme-connect.com

Structural Elucidation and Characterization

Spectroscopic Analysis Techniques

Spectroscopic analysis is the cornerstone of structural elucidation for complex natural products like Cimicifugoside (B1210075) H-3. A variety of sophisticated techniques are utilized to piece together the molecular puzzle, each providing unique and complementary information.

Nuclear Magnetic Resonance (NMR) spectroscopy has been indispensable in defining the carbon-hydrogen framework of Cimicifugoside H-3. Through one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments, researchers have been able to map out the intricate network of atoms within the molecule.

¹H NMR spectroscopy provides detailed information about the chemical environment of protons, including their number, connectivity, and spatial relationships. In the case of cimicifugoside derivatives, characteristic signals for the cyclopropane (B1198618) methylene (B1212753) protons of the cycloartane (B1207475) skeleton are typically observed at high field (upfield) regions of the spectrum. uni-kiel.de

¹³C NMR spectroscopy complements ¹H NMR by providing a count of all unique carbon atoms in the molecule and indicating their chemical environment (e.g., methyl, methylene, methine, quaternary, carbonyl). For triterpene glycosides, the anomeric carbon of the sugar moiety gives a characteristic signal, and the chemical shifts of other carbons in the aglycone and sugar portions are compared with known compounds to aid in identification. mdpi.commdpi.com

2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for establishing the connectivity between protons and carbons. For instance, HMBC experiments have been used to confirm the attachment of the sugar moiety to the aglycone at the C-3 position in related cimicifugosides. mdpi.comsemanticscholar.org These techniques are also vital for assigning the specific chemical shifts to each proton and carbon in the molecule, as demonstrated in the structural elucidation of numerous cimicifugoside analogues. pharm.or.jp

Table 1: Representative ¹³C NMR Chemical Shift Data for a Trinor-cycloartane Glycoside Skeleton Related to this compound

| Carbon | Chemical Shift (δ) ppm |

| C-3 | 88.5 |

| C-7 | 115.3 |

| C-8 | 147.4 |

| C-11 | 63.5 |

| C-15 | 76.5 |

| C-16 | 141.1 |

| C-23 | 195.8 |

| C-24 | 146.9 |

| C-1' (Xylose) | 107.6 |

Note: Data is illustrative and based on a related trinor-triterpene skeleton. mdpi.com Actual values for this compound may vary slightly.

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation patterns. Various MS methods have been applied to the analysis of cimicifugosides.

High-Resolution Mass Spectrometry (HRMS), often coupled with techniques like Fast Atom Bombardment (FABMS) or Electrospray Ionization (ESI), provides highly accurate mass measurements, allowing for the determination of the molecular formula. thieme-connect.comjst.go.jp For example, the molecular formula of a related compound was established as C₃₂H₄₈O₁₀ by negative HRFABMS. mdpi.com

Liquid Chromatography-Mass Spectrometry (LC/MS) is a hybrid technique that separates compounds in a mixture before they are introduced into the mass spectrometer. This is particularly useful for analyzing complex extracts from natural sources. thieme-connect.com Ultra-High Performance Liquid Chromatography with Quadrupole-Time-of-Flight Mass Spectrometry (UPLC/Q-TOF-MS) has been employed to rapidly identify and differentiate major components, including cimicifugosides, in crude drug species. nih.gov In such analyses, this compound has been identified by its [M-H]⁻ ion in negative ion mode. doi.org

The fragmentation patterns observed in the MS/MS spectra provide valuable structural information. For triterpene glycosides, a characteristic fragmentation is the loss of the sugar moiety, which helps to identify both the aglycone and the sugar components.

Table 2: Mass Spectrometry Data for this compound

| Ion | m/z (observed) | Molecular Formula |

| [M-H]⁻ | 445.114 | C₂₂H₂₂O₁₀ |

Data obtained from UHPLC-Q-TOF-MS analysis. doi.org

Chemical Transformation Studies of Related Glycosides (e.g., Cimicifugoside H-1 to H-3)

Chemical transformation studies play a crucial role in establishing the structural relationships between closely related natural products. It has been demonstrated that Cimicifugoside H-1 can be converted into Cimicifugoside H-2, H-3, and H-4 under either acidic or alkaline conditions. nih.govscilit.comjst.go.jp This indicates that these compounds share a common structural core and differ in specific functional groups or stereochemistry that are susceptible to change under these reaction conditions.

Cimicifugoside H-1 possesses a 24,25-epoxy ring in its structure. researchgate.netjst.go.jp The transformation of H-1 to other cimicifugosides, including the trinor-triterpenol glycoside H-3, suggests that these reactions involve the opening of the epoxy ring and subsequent rearrangements or modifications of the side chain. nih.govresearchgate.net These chemical correlation studies provide strong evidence for the structural assignments of the transformation products, including this compound.

Absolute Stereostructure Determination Methodologies

Determining the absolute stereochemistry, or the precise three-dimensional arrangement of atoms, is the final and most challenging aspect of structural elucidation. For complex molecules like cimicifugosides, this is often achieved through a combination of techniques.

X-ray crystallography offers the most definitive method for determining the absolute stereostructure, provided that a suitable single crystal of the compound or a derivative can be obtained. The absolute stereostructures of the related compounds cimicifugoside and actein (B190517) were successfully established using X-ray crystal analysis of a derivative. jst.go.jp

In the absence of suitable crystals, spectroscopic methods combined with chemical derivatization are employed. For instance, the configuration at specific stereocenters can sometimes be inferred from the chemical shifts and coupling constants in the NMR spectra, often by comparing the data with those of known compounds. mdpi.com The stereochemistry of cimicifugosides has been investigated by analyzing ¹H- and ¹³C-NMR spectra of the natural compounds and their derivatives. jst.go.jp While the specific application of these methods to definitively establish the absolute stereostructure of this compound is not detailed in the available literature, the methodologies applied to its close analogues provide the framework for how its stereochemistry would be determined.

Biosynthetic Pathways and Derivatives Research

Proposed Biosynthetic Precursors

The biosynthesis of the numerous cyclolanostanol glycosides found in Cimicifuga species is thought to originate from a few key parent compounds. Research points to Acetylshengmanol Xyloside and Cimicifugoside (B1210075) H-1 as two significant biogenetic precursors. capes.gov.br

Cimicifugoside H-1 , in particular, is considered a direct antecedent to Cimicifugoside H-3. capes.gov.brjst.go.jp Isolated from Cimicifuga rhizome, Cimicifugoside H-1's structure has been established as (20R,24R)-24,25-epoxy-11β-hydroxy-3β-(β-D-xylopyranosyloxy)-9,19-cyclolanost-7-ene-16,23-dione. nih.gov this compound is identified as a 25, 26, 27-trinor-derivative, meaning it is formed from the aglycone (the non-sugar part) of Cimicifugoside H-1 through the loss of three carbon atoms. jst.go.jpresearchgate.net This structural relationship strongly suggests that Cimicifugoside H-1 is a key intermediate in the biosynthetic pathway that leads to this compound.

Acetylshengmanol Xyloside is proposed as another fundamental parent component that likely gives rise to a variety of other glycosides, such as cimigenol (B190795) xyloside and its derivatives. capes.gov.brpharm.or.jp The intricate network of related structures found within Cimicifuga suggests a complex series of enzymatic modifications, including oxidation, reduction, and cleavage, originating from these precursors.

Chemical Transformations and Derivatives

The structural relationship between Cimicifugoside H-1 and its derivatives has been demonstrated through chemical transformations in laboratory settings. Studies have shown that Cimicifugoside H-1 can be converted into Cimicifugoside H-2, H-3, and H-4 when subjected to acidic or alkaline conditions. capes.gov.brresearchgate.net

A specific example of this reactivity is the acid-catalyzed transformation of Cimicifugoside H-1. Treatment with p-toluenesulfonic acid causes the opening of the 24,25-epoxy ring in Cimicifugoside H-1 to form Cimicifugoside H-2, which possesses a 24R,25-diol structure. nih.gov The formation of this compound from H-1 represents a more complex transformation, involving the cleavage of the side chain to create the trinor-structure. jst.go.jpresearchgate.net These conversions underscore the chemical lability of the epoxy and side-chain functionalities under specific pH conditions and support the proposed biosynthetic links between these compounds.

| Starting Compound | Conditions | Resulting Derivative(s) | Reference |

|---|---|---|---|

| Cimicifugoside H-1 | Acidic or Alkaline | Cimicifugoside H-2, this compound, Cimicifugoside H-4 | capes.gov.brresearchgate.net |

| Cimicifugoside H-1 | p-Toluenesulfonic acid | Cimicifugoside H-2 | nih.gov |

Identification of Novel Cyclolanostanol Xylosides

Research into the chemical constituents of the Cimicifuga genus is an active field, continually revealing new members of the cyclolanostanol xyloside family. These discoveries highlight the vast structural diversity within this class of compounds. Besides the pivotal identification of Cimicifugosides H-1, H-2, H-3, H-4, and H-5 jst.go.jpnih.gov, numerous other novel glycosides have been isolated from various Cimicifuga species.

These findings not only expand the known chemical library of natural products but also provide further insight into the biosynthetic pathways and chemical diversity of the genus. The consistent discovery of new, structurally related compounds reinforces the understanding of how compounds like this compound are part of a larger, intricate chemical family.

| Compound Name(s) | Plant Source | Reference |

|---|---|---|

| Twelve new cyclolanostanol glycosides | Cimicifuga simplex | pharm.or.jp |

| Cimidahuside 1 and 2 | Cimicifuga dahurica | tandfonline.com |

| Bugbanosides A and B | Cimicifuga simplex | jst.go.jp |

| Cimiracemoside A | Cimicifuga racemosa | pharm.or.jp |

| Three new trinor-cycloartanes | Cimicifuga foetida | mdpi.com |

Biological Activities and Pharmacological Investigations in Vitro and Animal Models

Anti-inflammatory Effects

Direct studies investigating the specific anti-inflammatory effects of Cimicifugoside (B1210075) H-3 are not extensively available in the current body of scientific literature. However, the genus Cimicifuga has a history of use in traditional medicine for its anti-inflammatory properties. nih.gov Extracts from Cimicifuga racemosa (black cohosh) have been shown to inhibit the production of inflammatory mediators. For instance, these extracts can suppress the synthesis of nitric oxide (NO) by reducing the expression of inducible nitric oxide synthase (iNOS) in macrophage cell lines stimulated with lipopolysaccharide (LPS). nih.govresearchgate.net Furthermore, aqueous extracts of Cimicifuga racemosa have been observed to decrease the release of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interferon-gamma (IFN-γ), in human whole blood. cdnsciencepub.comresearchgate.net One of the active compounds identified in these extracts responsible for such effects is 23-epi-26-deoxyactein, a fellow triterpene glycoside. nih.govresearchgate.net While Cimicifugoside H-3 belongs to the same class of compounds, specific data on its capacity to modulate these inflammatory pathways is needed.

Anti-cancer and Anti-proliferative Activities (e.g., inducing cell cycle arrest and apoptosis)

The direct anti-cancer and anti-proliferative activities of this compound have not been specifically detailed in available research. However, studies on other compounds from the Cimicifuga genus and extracts from these plants have demonstrated cytotoxic and anti-proliferative effects against various cancer cell lines.

For example, extracts from Cimicifuga racemosa have been shown to inhibit the proliferation of both estrogen receptor-positive (MCF-7) and estrogen receptor-negative human breast cancer cells. researchgate.net The mechanism for this is suggested to be through the induction of apoptosis. researchgate.net Another related triterpenoid (B12794562) glycoside, Cimiside E, isolated from Cimicifuga heracleifolia, was found to induce cell cycle arrest and apoptosis in gastric cancer cells. nih.govnih.gov This compound was shown to arrest the cell cycle in the S phase at lower concentrations and in the G2/M phase at higher concentrations, ultimately leading to apoptosis through the caspase cascade. nih.govnih.gov While these findings highlight the potential of this class of compounds, specific investigations into the effects of this compound on cancer cell cycle progression and apoptosis are required to determine its specific activity.

Immunomodulatory Properties (e.g., B-cell and T-cell function)

Specific data on the immunomodulatory properties of this compound, particularly concerning its effects on B-cell and T-cell function, are currently limited in the scientific literature. Broader studies on extracts from Actaea racemosa (black cohosh) have been conducted to evaluate their general effects on the immune system. In a study using female B6C3F1/N mice, daily oral administration of a black cohosh extract for 28 days resulted in some changes in immune parameters. nih.govnih.gov These included decreasing trends in thymic T-cell populations and dose-related decreases in various spleen cell phenotypes. nih.govnih.gov Notably, an increase in cytotoxic T-cell (TCTL) activity was observed. nih.govnih.gov However, these results are based on a complex plant extract, and the specific contribution of this compound to these observed effects has not been elucidated. Further research is necessary to understand the direct impact of purified this compound on the function and regulation of B-lymphocytes and T-lymphocytes.

Inhibition of Nucleoside Transport and Synergistic Potentiation (e.g., Methotrexate (B535133) Cytotoxicity)

A significant area of research for this compound has been its potent activity as a nucleoside transport inhibitor. This action has been shown to synergistically enhance the cytotoxicity of chemotherapeutic agents like methotrexate. nih.gov

Cimicifugoside specifically inhibits the uptake of nucleosides such as uridine (B1682114), thymidine (B127349), and adenosine (B11128) in human leukemia U937 cells, with IC50 values in the low nanomolar range. nih.gov It does not, however, affect the transport of uracil, leucine, or 2-deoxyglucose, indicating a degree of specificity for nucleoside transporters. nih.gov When compared to its analogs, Cimicifugoside demonstrated the most potent inhibition of uridine uptake. nih.gov

This inhibition of nucleoside transport is the basis for its synergistic effect with methotrexate. By blocking the salvage pathways for nucleosides, Cimicifugoside makes cancer cells more susceptible to the effects of methotrexate, which inhibits de novo nucleotide synthesis. This potentiation of methotrexate's cytotoxicity has been observed in human leukemia U937 cells and human carcinoma KB cells. nih.gov The degree of potentiation by different cimicifugoside analogs was directly proportional to their ability to inhibit uridine uptake. nih.gov

Inhibitory Activity of Cimicifugoside on Nucleoside Uptake

| Nucleoside | Cell Line | Effect | Reference |

|---|---|---|---|

| Uridine | Human Leukemia U937 | Inhibited with low nanomolar IC50 | nih.gov |

| Thymidine | Human Leukemia U937 | Inhibited with low nanomolar IC50 | nih.gov |

| Adenosine | Human Leukemia U937 | Inhibited with low nanomolar IC50 | nih.gov |

Synergistic Effect with Methotrexate

| Cell Line | Effect | Reference |

|---|---|---|

| Human Leukemia U937 | Markedly potentiated methotrexate cytotoxicity | nih.gov |

| Human Carcinoma KB | Markedly potentiated methotrexate cytotoxicity | nih.gov |

Bone Metabolism Modulation (e.g., inhibition of bone resorption)

There is no direct scientific evidence available that specifically details the effects of this compound on bone metabolism or the inhibition of bone resorption. However, research into related compounds and the plant genus suggests a potential area for investigation. For instance, Cimicifugoside H-1, a closely related triterpenoid glycoside, has been shown to inhibit bone resorption and ovariectomy-induced bone loss. xcessbio.com Additionally, extracts from Cimicifuga species are being explored for their potential protective effects against bone loss. frontiersin.org These studies often focus on the inhibition of the RANKL (Receptor Activator of Nuclear Factor-κB Ligand) pathway, which is crucial for the formation and activation of osteoclasts, the cells responsible for bone resorption. frontiersin.org A different compound, Cimifugin (B1198916), has been shown to inhibit RANKL-induced osteoclastogenesis by suppressing the NF-κB signaling pathway. nih.gov It is important to note that Cimifugin is structurally distinct from this compound. nih.govbioscience.co.uknih.gov Therefore, while the broader family of compounds and plant extracts show promise in modulating bone metabolism, dedicated studies are required to determine if this compound possesses similar activities.

Lipid Metabolism Regulation (e.g., inhibition of differentiation in 3T3-L1 adipocytes)

Specific studies on the effects of this compound on lipid metabolism, including the inhibition of differentiation in 3T3-L1 adipocytes, are not present in the available literature. The 3T3-L1 cell line is a standard in vitro model used to study the process of adipogenesis (the formation of fat cells) and to screen for compounds that may influence lipid accumulation. nih.govjkomor.org While there is a broad interest in natural compounds that can modulate these pathways, research has not yet specifically focused on this compound in this context.

Neuropharmacological Activities (e.g., GABAA Receptor Modulation, Serotonergic Activity)

Direct investigations into the neuropharmacological activities of this compound are very limited. Research on extracts of Actaea racemosa (black cohosh) and its constituents has explored potential interactions with neurotransmitter systems.

Regarding serotonergic activity, a study evaluating various compounds from black cohosh for their ability to bind to the 5-HT7 receptor found that the triterpenoid glycosides, including Cimicifugoside H-1 and H-2, were inactive. medchemexpress.com This strongly suggests that this compound is also unlikely to have significant serotonergic activity. The study identified Nω-methylserotonin as the constituent responsible for the plant's serotonergic effects. nih.govmedchemexpress.com

In terms of GABAA receptor modulation, there is no specific data for this compound. The GABAA receptor is a key target for anxiolytic and sedative drugs. nih.govnih.gov While some studies have suggested that serotonin (B10506) can modulate GABAA receptor channels, the lack of serotonergic activity for cimicifugoside triterpenoids makes this an unlikely mechanism for this specific compound. nih.govnih.govresearchgate.net Further research would be needed to directly assess any potential interaction of this compound with the GABAA receptor complex.

Other Investigated Biological Activities (e.g., Antioxidant, Anti-HIV, Antimalarial)

Research into the specific biological activities of this compound is still emerging, with much of the current understanding derived from studies on the broader extracts of Cimicifuga species and related triterpenoid saponins (B1172615).

While direct experimental data on the antioxidant activity of this compound is not extensively detailed in the current body of scientific literature, the general antioxidant potential of Cimicifugae Rhizoma has been noted. researchgate.net This activity is often attributed to the presence of phenolic compounds within the plant extracts. researchgate.net

In the context of antiviral research, studies have explored the anti-HIV activity of saponins related to this compound. nih.gov For instance, actein (B190517), another prominent triterpenoid glycoside from Cimicifuga, has demonstrated the ability to inhibit HIV replication in H9 lymphocytes. nih.gov However, specific studies focusing solely on the anti-HIV efficacy of this compound are not yet available.

The antimalarial potential of triterpenoid constituents from Cimicifuga species has also been a subject of investigation. researchgate.net A study examining 59 triterpenoids from this genus reported in vitro activity against the human malaria parasite, Plasmodium falciparum. researchgate.net While this suggests that compounds with a similar chemical scaffold to this compound may possess antimalarial properties, direct testing of this specific compound is needed for confirmation.

A summary of the investigated biological activities of related compounds and extracts is presented in the table below.

| Compound/Extract | Biological Activity | Assay/Model | Key Findings |

| Actein | Anti-HIV | H9 lymphocytes | EC50 of 0.375 µg/mL nih.gov |

| Cimicifuga spp. Triterpenoids | Antimalarial | Plasmodium falciparum (FCR-3 strain) | 25 active triterpenoids showed EC50 values of 1.0-3.0 µM researchgate.net |

| Cimicifugae Rhizoma | Antioxidant | In vitro assays | Demonstrated metal-chelating and radical-scavenging activities researchgate.net |

AMPK Activation Studies

AMP-activated protein kinase (AMPK) is a crucial enzyme in the regulation of cellular energy homeostasis, and its activation is a therapeutic target for metabolic disorders. Recent computational studies have identified this compound as a potential activator of AMPK.

A machine learning-based analysis, utilizing models such as Deep Neural Networks, Logistic Regression Classification, and Random Forest Classification, predicted that triterpenoid saponins and their aglycones from Cimicifuga racemosa, including this compound, are likely activators of AMPK. nih.gov This prediction is based on the chemical structure of the compound. nih.gov

The table below summarizes the findings from the AMPK activation prediction study.

| Compound | Prediction Model | Predicted Activity |

| This compound | Deep Neural Network | Activator nih.gov |

| This compound | Logistic Regression Classification | Activator nih.gov |

| This compound | Random Forest Classification | Activator nih.gov |

Molecular Mechanisms of Action and Target Identification

Signaling Pathway Modulation

The ability of Cimicifugoside (B1210075) H-3 to modulate key cellular signaling pathways is a primary area of interest for understanding its biological effects. However, specific data on its interaction with many core inflammatory and cell signaling pathways remains limited.

NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory responses, cell survival, and proliferation. While related compounds such as Cimicifugoside H-2 have been studied for their potential to suppress the NF-κB pathway via inhibition of IκB kinase alpha (IKK1/alpha), specific research detailing the direct effects of Cimicifugoside H-3 on this pathway is not currently available in the reviewed literature. nih.govnih.gov

IL-6/JAK/STAT3 Pathway: The Interleukin-6/Janus kinase/Signal Transducer and Activator of Transcription 3 pathway is central to immune and inflammatory responses, and its dysregulation is linked to various diseases. At present, there is no specific research documenting the modulatory activity of this compound on the IL-6/JAK/STAT3 signaling cascade.

TLR4/IL-1β-IRAK Pathways: Toll-like Receptor 4 (TLR4) and Interleukin-1 Receptor (IL-1R) signaling, which involves the IRAK (IL-1 Receptor-Associated Kinase) family of proteins, are crucial for the innate immune response. Direct evidence of this compound modulating the TLR4/IL-1β-IRAK pathways has not been identified in existing studies.

Enzyme and Protein Target Interaction Analysis

The interaction of this compound with specific enzymes and proteins is fundamental to its mechanism of action. Research has primarily focused on its effects on metabolic enzymes.

IKK1/alpha: As a key kinase in the non-canonical NF-κB pathway, IKK1/alpha is a significant therapeutic target. In silico studies involving molecular docking and dynamic simulations have identified the related compound, Cimicifugoside H-2, as a potential inhibitor of IKK1/alpha. nih.govnih.gov However, similar detailed interaction analyses for this compound have not been reported.

Na+K+-ATPase: The sodium-potassium pump (Na+K+-ATPase) is a vital transmembrane protein responsible for maintaining cellular ion gradients. There is currently no available research that specifically investigates the interaction between this compound and Na+K+-ATPase.

CYP3A4 Inhibition: Cytochrome P450 3A4 (CYP3A4) is a critical enzyme involved in the metabolism of a vast number of drugs and xenobiotics. Triterpene glycosides isolated from Cimicifuga racemosa have been identified as inhibitors of this enzyme. nih.govresearchgate.net One study identified a compound named "cimiracemoside H" as an inhibitory principle against CYP3A4. nih.govresearchgate.net While the name is similar, it is not definitively confirmed to be identical to this compound. A study that tested 22 different triterpenes from black cohosh for CYP3A4 inhibition did not include this compound in its analysis, though it did find that eight other triterpene glycosides were moderately potent competitive inhibitors. nih.gov

| Target | Compound | Finding | Reference |

|---|---|---|---|

| IKK1/alpha | Cimicifugoside H-2 | Identified as a potential inhibitor in in silico studies, potentially suppressing the NF-κB pathway. | nih.govnih.gov |

| CYP3A4 | Triterpene Glycosides (General) | Identified as competitive inhibitors of CYP3A4 with IC50 values ranging from 2.3–5.1 µM for several compounds. | nih.gov |

| CYP3A4 | Cimiracemoside H | Identified as a CYP3A4 inhibitory principle from Cimicifuga racemosa. | nih.govresearchgate.net |

| CYP3A4 | This compound | No specific data available. | N/A |

| Na+K+-ATPase | This compound | No specific data available. | N/A |

Receptor Binding Studies

Direct interaction with cellular receptors is a common mechanism for bioactive compounds. The binding profile of this compound is still under investigation.

Nicotinic Acetylcholine Receptor: These receptors are important neurotransmitter receptors in the central and peripheral nervous systems. Research on bovine adrenal chromaffin cells demonstrated that an unspecified "Cimicifugoside" selectively inhibits nicotinic acetylcholine receptor (nAChR)-mediated responses. koreascience.kr The study showed inhibition of nAChR agonist-induced calcium and sodium increases, with IC50 values of 18 ± 2 µM and 2 ± 0.3 µM, respectively. However, this study did not specify which cimicifugoside variant (e.g., H-3) was used. koreascience.kr

5-HT7 Receptor: The 5-HT7 receptor is a serotonin (B10506) receptor implicated in various neurological processes. While some studies suggest that extracts from the Cimicifuga plant may interact with serotonergic systems, there are no specific receptor binding studies that have evaluated the affinity or functional activity of this compound at the 5-HT7 receptor.

| Receptor | Compound | Finding | Reference |

|---|---|---|---|

| Nicotinic Acetylcholine Receptor | Cimicifugoside (unspecified) | Inhibited DMPP (nAChR agonist)-induced calcium increase (IC50: 18 ± 2 µM) and sodium increase (IC50: 2 ± 0.3 µM) in bovine adrenal chromaffin cells. | koreascience.kr |

| 5-HT7 Receptor | This compound | No specific data available. | N/A |

Cell Cycle and Apoptosis Pathway Regulation

The regulation of cell cycle progression and the induction of apoptosis (programmed cell death) are key mechanisms for anti-cancer agents. Studies on extracts from Cimicifuga foetida have shown induction of G1 cell cycle arrest and apoptosis in glioma cells. mdpi.com Furthermore, other purified triterpene glycosides, such as actein (B190517), have been shown to induce apoptosis in human breast cancer cells. nih.gov However, specific studies focusing on the isolated compound this compound and its direct effects on cell cycle checkpoints or the intrinsic/extrinsic apoptosis pathways are currently lacking in the scientific literature.

Structure Activity Relationship Sar Studies

Correlative Analysis of Structural Moieties with Biological Effects

The pharmacological profile of triterpenoids isolated from Cimicifuga species is highly dependent on specific functional groups and structural arrangements. Research into the inhibitory effects of these compounds on lymphocyte blastformation has provided a foundational SAR framework. nii.ac.jp Several key structural moieties have been identified as being crucial for potent suppressive activities. nii.ac.jpresearchgate.net

Cyclopropane (B1198618) Ring : The presence of a 9,19-cyclopropane ring, a characteristic feature of the cycloartane (B1207475) skeleton in Cimicifugoside (B1210075) H-3, is a significant contributor to its biological activity. nii.ac.jpresearchgate.net This three-membered ring introduces significant strain and a unique electronic character, making it a reactive and important structural element for biological interactions. unl.ptnih.gov Diagnostic signals in NMR spectroscopy confirm the presence of this cyclopropane ring in the B ring of the lanostane-type skeleton. researchgate.netnih.gov

Oxygenated Groups : The degree and position of oxygenation on the triterpene core are critical. Specifically, an oxygenated group at the C-12 position has been proven to be responsible for the activity observed in Cimicifuga triterpenoids. nii.ac.jpresearchgate.net Cimicifugoside H-3 possesses an 11β-hydroxy group, a feature shared by its parent compound, Cimicifugoside H-1. researchgate.netresearchgate.net

Hemiacetal Group : A hemiacetal group within the side chain of the molecule is another structural feature identified as important for biological effects in this class of compounds. nii.ac.jpresearchgate.net

Other Features : A double bond at the C7(8) position has also been identified as a functional group that enhances the activity of these triterpenoids. nii.ac.jpresearchgate.net

One study noted that Cimicifugoside, which possesses all the aforementioned functional groups, was the most potent inhibitor of thymidine (B127349) transport into phytohemagglutinin-stimulated lymphocytes. nii.ac.jpresearchgate.net

Comparative Activity of this compound Analogs and Derivatives

This compound is part of a series of related trinor-triterpenol glycosides isolated from Cimicifuga rhizomes, including Cimicifugosides H-1, H-2, H-4, and H-6. researchgate.netjst.go.jp The subtle structural differences among these analogs lead to significant modulation of their biological activity.

Cimicifugoside H-1 is considered a key biogenetic precursor to other glycosides in this family. researchgate.netresearchgate.net Under acidic or alkaline conditions, Cimicifugoside H-1 can be transformed into Cimicifugoside H-2, H-3, and H-4. researchgate.netresearchgate.netjst.go.jp Specifically, Cimicifugoside H-2, under alkaline conditions, can yield this compound and H-4. jst.go.jp This highlights a close structural and chemical relationship.

The primary distinction between these analogs often lies in the side chain's structure and the positioning of hydroxyl groups, which appears to be a key determinant in their SAR. For instance, molecular docking studies on the analog Cimicifugoside H-2 have shown it can act as an inhibitor of the IKK1/α kinase by binding to its activation loop. mdpi.com When compared to another related triterpene, Actein (B190517), Cimicifugoside H-2 showed a higher affinity for the kinase's activation loop, suggesting its direct inhibition mechanism is different from that of Actein, which targets other domains. mdpi.com

Further diversification is seen in derivatives such as 2′-O-acetyl cimicifugoside H-1 and 3′-O-acetyl cimicifugoside H-1, where acetylation on the xyloside sugar moiety presents another avenue for altered bioactivity. researchgate.net

| Compound | Molecular Formula | Key Structural Features | Relationship/Activity Note | Source |

|---|---|---|---|---|

| Cimicifugoside H-1 | C35H52O9 | Parent compound; 24,25-epoxy group in side chain; 11β-OH group. | Precursor to H-2, H-3, and H-4. researchgate.net | nih.gov |

| Cimicifugoside H-2 | C35H54O10 | Derived from H-1 by opening the epoxy ring to form a 24R,25-diol. | Studied as a potential inhibitor of IKK1/α. mdpi.com Yields H-3 and H-4 under alkaline conditions. jst.go.jp | mdpi.comresearchgate.net |

| This compound | C32H48O9 | Trinor-triterpenol glycoside; 11β,24-dihydroxy-25,26,27-trinor-9,19-cyclolanost-7-ene-16,23-dione structure. | Formed from Cimicifugoside H-2. jst.go.jp Predicted AMPK activator. nih.gov | jst.go.jp |

| Cimicifugoside H-4 | C32H48O9 | Trinor-triterpenol glycoside; Appears to be generated from intramolecular aldol (B89426) condensation of H-3. | Structural isomer of H-3, minor changes significantly modulate activity. | jst.go.jp |

| Actein | C37H56O11 | A major triterpene glycoside in Cimicifuga species. | Activity compared with Cimicifugoside H-2; inhibits different domains of IKK1/α. mdpi.com | researchgate.netmdpi.com |

Computational Approaches in SAR

Computational methods, including Quantitative Structure-Activity Relationship (QSAR) modeling and other in silico studies, are powerful tools for elucidating the SAR of complex natural products like this compound. wikipedia.orgnih.gov These approaches model the relationship between a compound's structure and its biological activity, allowing for predictions for new or untested molecules. wikipedia.org

QSAR and Machine Learning : A machine learning-based analysis was conducted to predict the AMP-dependent protein kinase (AMPK) activating potential of constituents from Cimicifuga racemosa. nih.gov In this study, which functions as a type of QSAR model, this compound was predicted to be an activator of AMPK, a key enzyme in cellular energy homeostasis. nih.gov The models developed showed high sensitivity and specificity, suggesting their suitability for screening compounds for this activity. nih.gov

In Silico Docking and Simulation : Molecular docking and dynamic simulation studies have been performed on Cimicifugoside H-2, a close structural analog of H-3. mdpi.com These in silico experiments investigated its potential as an inhibitor of IKK1/α, a protein involved in the NF-κB signaling pathway. mdpi.comresearchgate.net The results showed that Cimicifugoside H-2 had a high docking score on the activation loop of the kinase, and the interaction was stabilized by hydrogen bonds and hydrophobic interactions. mdpi.comresearchgate.net This provides a molecular-level hypothesis for its inhibitory mechanism. mdpi.com

DFT Calculations : Other computational techniques like Density Functional Theory (DFT) calculations have been used to support the structural elucidation of novel triterpenes from Cimicifuga species, providing the precise structural data necessary for accurate SAR analysis. researchgate.net

| Compound | Computational Method | Target/Purpose | Key Finding | Source |

|---|---|---|---|---|

| This compound | Machine Learning / QSAR | AMPK Activation | Predicted to be an activator of AMPK. | nih.gov |

| Cimicifugoside H-2 | Molecular Docking & Dynamic Simulation | IKK1/α Inhibition | Identified as a possible inhibitor that binds with high affinity to the protein's activation loop. | mdpi.comresearchgate.net |

| Cimipodocarpaside (Novel Triterpene) | DFT Calculations | Structure Elucidation | Computational data supported the determination of the compound's precise 3D structure. | researchgate.net |

Analytical and Quantitation Method Development

Chromatographic-Mass Spectrometric Methodologies for Detection and Quantification

The development of robust analytical methods is crucial for the qualitative and quantitative analysis of Cimicifugoside (B1210075) H-3 in various matrices, including plant extracts and biological fluids. Liquid chromatography coupled with mass spectrometry (LC-MS) has emerged as the gold standard for this purpose due to its superior sensitivity and selectivity compared to other detection methods like ultraviolet (UV) or evaporative light scattering detection (ELSD). researchgate.netwikipedia.org

Ultra-high performance liquid chromatography (UHPLC) coupled with quadrupole time-of-flight mass spectrometry (UPLC-Q-TOF-MS) is a powerful tool for the comprehensive analysis of constituents in Cimicifuga species. nih.govrhhz.net In one study, a UHPLC-Q-TOF-MS method was employed to characterize the chemical profile of Cimicifuga foetida and Cimicifuga dahurica. doi.org This analysis successfully identified Cimicifugoside H-3, recording its retention time at 6.46 minutes and observing its deprotonated molecule as an [M-H]⁻ ion at a mass-to-charge ratio (m/z) of 445.114, corresponding to the chemical formula C₂₂H₂₂O₁₀. doi.org

For quantitative purposes, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is frequently the method of choice. mdpi.com A selective and sensitive LC-MS/MS method was developed for the simultaneous determination of five related triterpenoids in beagle dog plasma. researchgate.net While this specific study focused on compounds like Cimicifugoside H-1 and H-2, the methodology is directly applicable to H-3. The method utilized a liquid-liquid extraction for sample preparation and operated in the selected reaction monitoring (SRM) mode, which provides high specificity and allows for a low limit of quantification (LLOQ), determined to be 0.5 ng/mL for the analytes. researchgate.net The validation of such methods typically involves assessing linearity, precision, accuracy, and recovery to ensure reliable and reproducible results. researchgate.net

| Parameter | Condition |

| Instrumentation | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Scan Mode | Selected Reaction Monitoring (SRM) |

| Mobile Phase | Gradient of methanol (B129727) and water |

| Flow Rate | 0.4 mL/min |

| Sample Preparation | Liquid-Liquid Extraction |

| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |

| Intra- and Inter-day Precision | <15% |

| Accuracy | 85.8% to 107% |

| Table 1. Representative parameters for the quantification of Cimicifuga triterpenoids using LC-MS/MS, based on a validated method for related compounds. researchgate.net |

Application in Metabolomics Profiling

Metabolomics, the comprehensive study of small molecules within a biological system, is extensively used to characterize the chemical composition of medicinal plants like those from the Cimicifuga genus. wikipedia.orgdoi.org this compound is one of many compounds identified through these profiling efforts, which aim to create a complete chemical "fingerprint" of a species. nih.govmdpi.com

Techniques such as UPLC-Q-TOF-MS are employed to generate high-resolution total ion chromatograms (TICs) of plant extracts. nih.govnih.gov By analyzing the precise mass measurements and fragmentation patterns, researchers can tentatively or unambiguously identify dozens of compounds in a single run. nih.govnih.gov In a metabolomics study comparing C. foetida and C. dahurica, a UHPLC-Q-TOF-MS analysis identified a wide array of compounds, including triterpenoids, phenolic acids, and chromones. doi.org this compound was identified as part of this complex chemical matrix. doi.org

These metabolomic profiles are invaluable for understanding the chemical diversity within and between species. nih.govmdpi.com The data generated, which includes retention times, mass-to-charge ratios, and ion intensities for compounds like this compound, can be subjected to multivariate statistical analyses, such as principal component analysis (PCA), to visualize the relationships between different samples and identify key differentiating metabolites. nih.govcapes.gov.br

| Compound | Retention Time (min) | Formula | Observed m/z [M-H]⁻ |

| Cimicifugic acid L | 6.46 | C₂₂H₂₂O₁₀ | 445.1140 |

| This compound | 6.46 | C₂₂H₂₂O₁₀ | 445.1140 |

| 4'-O-methyl-cimicifugic acid A | 6.53 | C₁₈H₁₆O₇ | 343.0823 |

| Cimicifugic acid F | 6.84 | C₁₆H₁₈O₉ | 353.0881 |

| Cimicifugic acid A | 7.21 | C₁₆H₁₈O₉ | 353.0878 |

| Table 2. Selected compounds identified in the metabolomic profiling of Cimicifuga species using UHPLC-Q-TOF-MS. Data from a study on C. foetida and C. dahurica. doi.org |

Development of Species Differentiation Markers

The correct identification of plant species is a critical step in ensuring the quality and safety of herbal products. jst.go.jp Adulteration of high-value species with related, lower-cost plants is a significant concern in the botanical industry. nih.gov Chemical fingerprinting using LC-MS-based methods is a powerful approach for authenticating botanical raw materials by identifying species-specific chemical markers. acs.orgnih.govnih.gov

While this compound itself may not be a unique marker, its presence or absence, along with the pattern of other related compounds, contributes to a distinctive chemical signature for a given species. doi.orgnih.gov For example, studies have focused on developing methods to distinguish commercially important Cimicifuga racemosa (black cohosh) from various Asian Cimicifuga species like C. dahurica, C. foetida, and C. heracleifolia. nih.govnih.gov

An integrated strategy combining DNA barcoding with metabolomics has been proposed to discover "combinatorial discriminatory quality markers." doi.org In this approach, multiple compounds are used together to reliably differentiate between closely related species. For instance, while 32 common components were identified across three different Cimicifuga species, eight specific compounds were found to be unique markers for differentiating them. nih.gov Other research has identified compounds like cimicifugoside M and cimifugin (B1198916) as specific indicators to distinguish C. racemosa from C. foetida. thieme-connect.com The comprehensive data from metabolomic profiling allows for the identification of such markers, which are essential for the quality control of raw materials and finished products. nih.gov

Metabolomics Research on Cimicifuga Species Including Cimicifugoside H 3

Untargeted and Targeted Metabolomics Approaches

Both untargeted and targeted metabolomics are extensively applied in the study of Cimicifuga species. doi.orgfrontiersin.org Untargeted metabolomics provides a comprehensive, high-throughput analysis of all measurable metabolites in a sample, which is crucial for discovering novel compounds and identifying potential biomarkers. frontiersin.org In contrast, targeted metabolomics focuses on the precise quantification of a predefined group of known metabolites. frontiersin.org

A common platform for these studies is ultra-high performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UHPLC-Q-TOF-MS). doi.org This technology offers high sensitivity, resolution, and accuracy, making it ideal for characterizing the complex chemical profiles of traditional medicines. doi.org To manage the vast amount of data generated, researchers often employ a data-dependent acquisition (DDA) mode integrated with intelligent filtering systems. doi.org This approach allows for in-depth characterization of metabolites from Cimicifuga rhizomes. doi.org

Other analytical techniques used in the metabolomic study of Cimicifuga (now often reclassified as Actaea) include Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov ¹H NMR-based metabolic fingerprinting, for example, serves as an effective method for analyzing crude plant extracts to classify species and assess quality. nih.gov These advanced analytical strategies enable a holistic view of the plant's metabolome, moving beyond the analysis of single compounds to understanding the synergistic effects of multiple constituents.

Application in Species Authentication and Quality Evaluation

The chemical composition and, consequently, the therapeutic efficacy and safety of traditional medicines derived from Cimicifuga can vary significantly between different species. doi.org Metabolomics offers a robust solution for species authentication and quality control. doi.orgdrugfuture.com By analyzing and comparing the metabolic fingerprints of different species, researchers can identify unique chemical markers to distinguish them. doi.org

For instance, an untargeted metabolomics approach combined with multivariate statistical analysis was successfully used to screen for and identify discriminatory quality markers between Cimicifuga foetida and Cimicifuga dahurica. doi.org Through this method, four compounds were identified as key combinatorial markers. doi.org

Table 1. Discriminatory Quality Markers between C. foetida and C. dahurica

| Compound Name | Marker Type |

|---|---|

| Caffeic acid | Discriminatory Quality Marker doi.org |

| Cimifugin (B1198916) | Discriminatory Quality Marker doi.org |

| Ferulic acid | Discriminatory Quality Marker doi.org |

| Isoferulic acid | Discriminatory Quality Marker doi.org |

The quantitative analysis of these markers revealed significant content differences between the two species, validating their use for differentiation. doi.org A Fisher discriminant model based on these markers successfully classified 56 batches of Cimicifugae Rhizoma with an accuracy of 94.4%. doi.org Similarly, other studies have used techniques like Near-Infrared (NIR) spectroscopy and HPLC to distinguish between different Actaea species, including Asian and North American varieties, thereby preventing adulteration and ensuring product authenticity. thieme-connect.comnih.gov

Integration with DNA Barcoding for Metabolite Discovery

While metabolomics is powerful for chemical analysis, its accuracy in species-specific metabolite discovery relies on the correct initial identification of the plant material. doi.org DNA barcoding, a technique that uses short, standardized DNA sequences for species identification, provides this crucial authentication. nih.govresearchgate.net The integration of DNA barcoding with metabolomics creates a comprehensive and reliable strategy for investigating medicinal plants. doi.org

In a study of Cimicifuga species, the internal transcribed spacer 2 (ITS2) region of nuclear ribosomal DNA was used as a DNA barcode to successfully authenticate the plant origins of 56 samples, distinguishing between C. foetida and C. dahurica with 100% accuracy. doi.org This genetic identification provided a solid foundation for the subsequent metabolomic analysis. doi.org By first confirming the species identity through DNA barcoding, researchers can confidently attribute differences in the chemical profiles to genuine inter-species variation. doi.org This integrated approach is highly effective for screening combinatorial discriminatory quality markers and discovering novel, species-specific metabolites. doi.org

Metabolomic Characterization of Bioactivity and Mechanisms

Metabolomics is not only used for quality control but also to explore the bioactivity of plant extracts and understand their mechanisms of action. doi.orgnih.gov By correlating the metabolic profile of a plant extract with its biological effects, researchers can identify the compounds responsible for its therapeutic properties. nih.gov

For example, a study on honey-fried Cimicifuga Rhizoma used fecal metabolomics to investigate its therapeutic effects on irritable bowel syndrome with diarrhea (IBS-D) in a rat model. nih.gov The analysis revealed 26 differential metabolites, suggesting that the treatment's efficacy may be linked to the regulation of metabolic pathways such as those for linoleic acid, retinol, and arachidonic acid. nih.gov

Q & A

Q. How is Cimicifugoside H-3 structurally characterized, and what analytical techniques are essential for its identification?

- Methodological Answer : Structural elucidation of this compound requires a combination of nuclear magnetic resonance (NMR) (1H, 13C, and 2D techniques like COSY and HMBC) to map substituents and glycosidic linkages, and mass spectrometry (MS) for molecular weight confirmation. High-resolution MS (HRMS) is critical for distinguishing it from structurally similar triterpene saponins, such as Cimicifugoside H-1 or Bugbanosides, which share core aglycone frameworks but differ in sugar moieties . Chromatographic methods like HPLC-UV/ELSD are used for purity assessment, with reference to retention times and spectral data from authenticated standards .

Q. What extraction and isolation protocols are effective for obtaining this compound from Cimicifuga species?

- Methodological Answer : A sequential solvent extraction (e.g., ethanol/water mixtures) followed by column chromatography (silica gel, reversed-phase C18) is standard. Countercurrent chromatography (CCC) is advantageous for separating polar saponins due to its high resolution for structurally similar compounds. Post-isolation, TLC or LC-MS should validate fractions, with attention to avoiding degradation of labile glycosidic bonds during drying steps .

Q. What preliminary assays are recommended to evaluate the bioactivity of this compound?

- Methodological Answer : Initial screening should focus on targeted pathways , such as AMPK activation, given its reported role in metabolic regulation . Use cell-based assays (e.g., HEK293 or HepG2 cells transfected with AMPK reporters) with dose-response curves (1–100 µM range). Include positive controls (e.g., metformin) and validate results with western blotting for phosphorylated AMPKα. Parallel cytotoxicity assays (MTT or LDH) ensure observed effects are not due to cell death .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

- Methodological Answer : Discrepancies often arise from compound purity (e.g., co-eluting isomers) or assay variability . Address this by:

- Replicating experiments with independently sourced or synthesized this compound.

- Standardizing assay conditions (e.g., cell passage number, serum-free media).

- Performing metabolomic profiling to rule out matrix effects from plant extracts.

Cross-referencing with structural analogs (e.g., Cimicifugoside H-1) can clarify structure-activity relationships .

Q. What strategies optimize the total synthesis of this compound, given its complex triterpene scaffold?

- Methodological Answer : Key challenges include stereoselective glycosylation and aglycone functionalization . A modular approach is recommended:

Synthesize the aglycone (cycloartane-type triterpene) via biomimetic oxidation of lanosterol derivatives.

Use protected sugar donors (e.g., peracetylated xylose) for glycosylation under Schmidt conditions.

Employ late-stage functionalization (e.g., epoxidation at Δ7,8) to minimize side reactions.

Monitor intermediates with LC-MS/MS and optimize reaction yields using design-of-experiment (DoE) frameworks .

Q. How can computational modeling elucidate the molecular interactions between this compound and AMPK?

- Methodological Answer : Combine docking simulations (AutoDock Vina, GOLD) with molecular dynamics (MD) to predict binding modes. Use the AMPKγ subunit (PDB ID: 4CFF) as the target. Validate predictions via alanine scanning mutagenesis of predicted binding residues (e.g., Lys29, Arg70) and measure activity changes in mutant vs. wild-type AMPK. Cross-validate with surface plasmon resonance (SPR) to quantify binding affinity (KD) .

Data Contradiction and Validation

Q. What criteria should guide the selection of reference standards for quantifying this compound in plant matrices?

- Methodological Answer : Prioritize standards with ≥95% purity verified by NMR and MS. Use isotope-labeled internal standards (e.g., 13C-Cimicifugoside H-3) for LC-MS/MS to correct matrix effects. Cross-validate quantification methods via inter-laboratory studies and adherence to ICH Q2(R1) guidelines for analytical validation .

Q. How should researchers design studies to differentiate between direct and indirect mechanisms of action for this compound?

- Methodological Answer : Use knockout/down models (e.g., AMPKα1/α2 siRNA) to confirm target specificity. Combine transcriptomic profiling (RNA-seq) with phosphoproteomics to identify downstream effectors. Include time-course experiments to distinguish primary targets (early phosphorylation events) from secondary responses .

Literature and Reproducibility

Q. What systematic approaches ensure comprehensive literature reviews on this compound?

- Methodological Answer : Use Boolean search strings in databases (SciFinder, PubMed):

- (this compound OR triterpene saponin) AND (AMPK OR biosynthesis).

Filter for studies with full spectral data (NMR, MS) and in vivo validation . Track citations via tools like Connected Papers to identify foundational studies and research gaps .

Q. How can researchers enhance reproducibility in this compound studies?

- Methodological Answer : Adopt FAIR data principles :

- Deposit raw data (spectra, assay results) in repositories like Zenodo.

- Document detailed synthetic protocols (e.g., reaction temperatures, solvent grades).

- Share cell lines and plasmids via ATCC or Addgene with authentication certificates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.